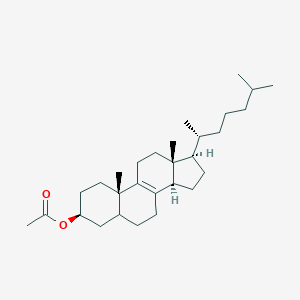
Cholest-8-en-3beta-ol, acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cholest-8-en-3beta-ol, acetate, also known as this compound, is a useful research compound. Its molecular formula is C29H48O2 and its molecular weight is 428.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biochemical Research
Cholest-8-en-3beta-ol, acetate plays a critical role in studying cholesterol metabolism and biosynthesis. It serves as a substrate for enzymes involved in the cholesterol pathway, providing insights into metabolic disorders such as Smith-Lemli-Opitz syndrome. Research indicates that this compound can influence lipid metabolism and cellular signaling pathways related to cholesterol homeostasis .
Pharmaceutical Applications
Cholesteryl acetate is investigated for its potential therapeutic effects:
- Anticancer Activity : Studies have shown that derivatives of cholesteryl acetate can exhibit antiproliferative effects against various cancer cell lines. For instance, modifications to the cholesteryl structure have led to compounds with enhanced cytotoxicity against HeLa and A549 cells .
- Drug Delivery Systems : Cholesteryl derivatives are used to formulate liposomes and nanoparticles for targeted drug delivery. Their ability to form stable lipid bilayers makes them suitable for encapsulating therapeutic agents, improving bioavailability and reducing systemic toxicity .
Material Science
Cholesteryl acetate is utilized in developing biomaterials due to its amphiphilic nature. It can form liquid crystals and gels, which are valuable in creating responsive materials for drug delivery systems or biocompatible scaffolds in tissue engineering .
Case Study 1: Cholesterol Metabolism
A study published in PNAS demonstrated that cholesteryl acetate could inhibit certain enzymes involved in cholesterol biosynthesis, leading to reduced cholesterol levels in animal models. This property highlights its potential as a therapeutic agent for hypercholesterolemia .
Case Study 2: Drug Delivery
Research published in MDPI explored the use of cholesteryl derivatives in liposomal formulations aimed at cancer therapy. The study found that these formulations improved drug distribution within cancer cells while minimizing side effects on normal tissues .
Comparative Data Table
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Biochemical Research | Cholesterol Derivative | Involved in cholesterol metabolism studies |
| Pharmaceutical Development | Anticancer Agent | Exhibits cytotoxic effects on cancer cell lines |
| Material Science | Biomaterial | Forms stable liquid crystals for drug delivery |
特性
CAS番号 |
17137-74-5 |
|---|---|
分子式 |
C29H48O2 |
分子量 |
428.7 g/mol |
IUPAC名 |
[(3S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H48O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-20,22-23,25-26H,7-18H2,1-6H3/t20-,22?,23+,25-,26+,28+,29-/m1/s1 |
InChIキー |
VDLGFFVBSBOWKP-HUZKYICYSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)OC(=O)C)C)C |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)OC(=O)C)C)C |
同義語 |
Cholest-8-en-3β-ol acetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















